o-Tolyl benzoate o-Tolyl benzoate
Brand Name: Vulcanchem
CAS No.: 617-02-7
VCID: VC3706477
InChI: InChI=1S/C14H12O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3
SMILES: CC1=CC=CC=C1OC(=O)C2=CC=CC=C2
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

o-Tolyl benzoate

CAS No.: 617-02-7

Cat. No.: VC3706477

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

o-Tolyl benzoate - 617-02-7

Specification

CAS No. 617-02-7
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name (2-methylphenyl) benzoate
Standard InChI InChI=1S/C14H12O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3
Standard InChI Key YPMKPCAILYDVBN-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OC(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC=CC=C1OC(=O)C2=CC=CC=C2
Boiling Point 309.0 °C

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

o-Tolyl benzoate consists of a benzoyl group connected to an o-tolyl group through an ester linkage. The compound has the following identification parameters:

  • CAS Registry Number: 617-02-7

  • Molecular Formula: C14H12O2

  • Molecular Weight: 212.24 g/mol (212.249 g/mol according to some sources)

  • PubChem CID: 69231

  • InChI: InChI=1S/C14H12O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3

  • InChIKey: YPMKPCAILYDVBN-UHFFFAOYSA-N

  • SMILES Notation: CC1=CC=CC=C1OC(=O)C2=CC=CC=C2

The molecular structure features two aromatic rings: one from the benzoyl component and another from the o-tolyl component. The methyl group positioned at the ortho position relative to the ester oxygen creates a unique steric environment that influences the compound's physical properties and reactivity patterns.

Physical Properties

The physical properties of o-tolyl benzoate have been documented in chemical databases and literature. Table 1 summarizes these properties:

Table 1: Physical Properties of o-Tolyl Benzoate

PropertyValueReference
Boiling Point170-172°C at 11 mm Hg pressure
Density1.091 g/cm³
Refractive Index1.5700
Flash Point170-172°C at 11 mm Hg
Recommended Storage Temperature2-8°C
LogP (Octanol-Water Partition Coefficient)3.590
Alternative LogP Value3.47

The relatively high LogP value (>3) indicates that o-tolyl benzoate is significantly more soluble in lipophilic solvents than in water. This property has implications for its behavior in biological systems and its potential applications in organic synthesis and formulation chemistry.

Analytical Methods

High-Performance Liquid Chromatography

One of the primary analytical methods for o-tolyl benzoate characterization and quantification is High-Performance Liquid Chromatography (HPLC). SIELC Technologies has developed a specific method using their Newcrom R1 HPLC column for the analysis of this compound .

The method employs reverse-phase chromatography with the following parameters:

Table 2: HPLC Method Parameters for o-Tolyl Benzoate Analysis

ParameterSpecificationNotes
Column TypeNewcrom R1A special reverse-phase column with low silanol activity
Mobile Phase ComponentsAcetonitrile, water, phosphoric acid-
MS Compatibility ModificationFormic acid replacement for phosphoric acidFor mass spectrometry applications
Particle Size OptionsAvailable in 3 μmFor UPLC applications
ApplicationsAnalysis, preparative separation, impurity isolationAlso suitable for pharmacokinetic studies

This HPLC method offers versatility for both analytical and preparative applications. The method is scalable, making it suitable for isolating impurities and for preparative separations . The ability to substitute phosphoric acid with formic acid for mass spectrometry compatibility enhances the method's utility in comprehensive analytical workflows.

Applications and Research Relevance

Analytical Standards and Reference Materials

o-Tolyl benzoate serves as an important analytical standard in chromatography and spectroscopy. Its well-defined physical properties and chromatographic behavior make it valuable for method development and validation in analytical laboratories. The availability of standardized HPLC methods specifically developed for this compound underscores its importance in analytical chemistry .

Fragrance and Flavor Industry

The structural isomer p-tolyl benzoate is used in the perfume industry as a fixative-modifier in lily-jasmin-narcissus type bases . By analogy, o-tolyl benzoate might possess olfactory properties that could be of interest to fragrance chemists. The positional isomerism of the methyl group could confer distinct olfactory characteristics compared to the para isomer.

Chemical Synthesis

As an ester with specific structural features, o-tolyl benzoate could serve as a building block or intermediate in organic synthesis. Related compounds such as t-butyl o-(p-tolyl)benzoate have been noted as synthesis intermediates for pharmaceutical compounds, particularly AT II antagonists .

Research Applications

The compound may serve as a model for studying:

  • Structure-activity relationships in benzoate esters

  • Influence of ortho substitution on ester reactivity

  • Transesterification kinetics and mechanisms

  • Chromatographic behavior of aromatic esters

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